Cadmium tantalum oxide (CdTa2O6)

Vue d'ensemble

Description

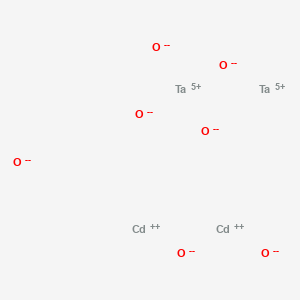

Cadmium tantalum oxide (CdTa2O6) is a compound with the molecular formula Cd2O7Ta2 . It has a molecular weight of 698.72 g/mol . It is also known by other names such as cadmium ditantalum hexaoxide .

Synthesis Analysis

The synthesis of CdTa2O6 has been studied in the literature . The compound can be fabricated by the solid-state reaction method at 1373 K .Molecular Structure Analysis

The molecular structure of CdTa2O6 includes two cadmium ions (Cd2+), seven oxygen ions (O2-), and two tantalum ions (Ta5+) . The InChI string representation of the molecule isInChI=1S/2Cd.7O.2Ta/q2*+2;7*-2;2*+5 . Physical and Chemical Properties Analysis

Cadmium tantalum oxide (CdTa2O6) has a molecular weight of 698.72 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 0 . The exact mass is 699.66653 g/mol, and the monoisotopic mass is 701.66713 g/mol .Applications De Recherche Scientifique

Cadmium Oxide as a Semiconductor : Cadmium oxide (CdO) is a practical semiconductor metal oxide with applications in catalysis, optoelectronics, and electrical conductivity. Its nanocrystals show potential for visible optoelectronics applications due to their large blue shift and strong luminescent spectra (Kaviyarasu et al., 2014).

Tantalum-Cadmium Film Coatings : Ion-plasma sputtering and codeposition of Ta and Cd particles have been used to create alloys and coatings. These coatings show potential technological applications due to their phase composition and structure (Tuleushev et al., 2015).

Transparent Conducting Films : Doped CdO has been explored for its use as a transparent conductor in photovoltaics and optoelectronics. The research indicates that CdO thin films, especially when doped, have properties suitable for full spectrum photovoltaics (Kwok & Yu, 2021).

Cadmium Oxide in Electrodes for Batteries : Cadmium oxides have shown superior properties when used as cathode materials for nickel-cadmium batteries. Modifications with CdO can enhance electrochemical performance and stability (Yun-jiao Li et al., 2020).

Applications in Solar Cells and Displays : CdO is used in the production of solar cells, liquid-crystal displays, electrochromic devices, and LEDs. Its thermal properties have been studied to optimize these applications (Patel et al., 2011).

Cadmium Oxide in Biomedicine : CdO nanostructures have shown potential in biomedical applications like antibacterial activity. The morphology of CdO nanostructures can significantly influence their efficacy in these applications (Anandhan et al., 2019).

Cadmium Tantalate Phosphors : The doping of cadmium tantalate with rare earth elements like Nd3+ has been researched for its near-infrared emission, useful in laser applications and optoelectronics (Güleryüz, 2023).

Safety and Hazards

Cadmium, one of the components of CdTa2O6, is known to be toxic . It can be fatal if inhaled and is suspected of causing genetic defects . It may cause cancer and is suspected of damaging fertility or the unborn child . It can cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

cadmium(2+);oxygen(2-);tantalum(5+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cd.7O.2Ta/q2*+2;7*-2;2*+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNXTWNKCLJGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cd+2].[Cd+2].[Ta+5].[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd2O7Ta2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924321 | |

| Record name | Cadmium tantalum(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12292-07-8 | |

| Record name | Cadmium tantalum oxide (CdTa2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012292078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium tantalum oxide (CdTa2O6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium tantalum(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium ditantalum hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)